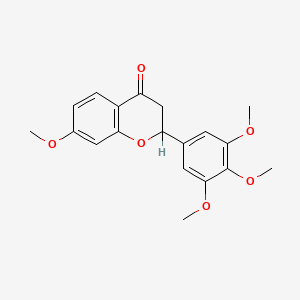

7,3',4',5'-Tetramethoxyflavanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,3’,4’,5’-Tetramethoxyflavanone is a flavonoid compound with the molecular formula C19H20O6 It is characterized by the presence of four methoxy groups attached to the flavanone backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,3’,4’,5’-Tetramethoxyflavanone typically involves the methylation of flavanone derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 7,3’,4’,5’-Tetramethoxyflavanone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

化学反応の分析

Types of Reactions

7,3’,4’,5’-Tetramethoxyflavanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavanone derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones .

科学的研究の応用

Chemistry

- Synthesis Precursor : It serves as a precursor in the synthesis of other flavonoid derivatives, enabling researchers to explore a range of flavonoid-related compounds.

- Model Compound : It is utilized as a model compound for studying flavonoid chemistry and reactivity.

Biology

- Biological Activity : The compound exhibits significant biological activities:

- Antioxidant Properties : It scavenges free radicals and enhances the activity of antioxidant enzymes.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase.

- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits essential microbial enzymes.

Medicine

- Therapeutic Potential :

- Cancer Treatment : Research indicates that it can inhibit the proliferation of cancer cells (e.g., CNE cells) and induce apoptosis through mitochondrial membrane potential changes and increased expression of apoptotic markers like Caspase-3 and Caspase-9.

- Cardiovascular Diseases : Its antioxidant properties may contribute to cardiovascular protection.

- Neurodegenerative Disorders : Potential applications in treating diseases such as Alzheimer's due to its neuroprotective effects.

Industry

- Pharmaceutical Development : The compound is being explored for use in natural product-based pharmaceuticals and nutraceuticals due to its diverse biological activities.

Case Study 1: Anticancer Activity

A study investigated the effects of 7,3',4',5'-Tetramethoxyflavanone on various cancer cell lines. The results demonstrated significant cytotoxicity:

| Cell Line | Treatment Concentration | % Viability Reduction | Apoptosis Induction |

|---|---|---|---|

| CNE | 50 µM | 70% | Yes |

| MCF-7 | 10 µg/mL | 36% | Yes |

This study highlights the compound's potential as an anticancer agent through its ability to induce apoptosis in specific cancer cell lines .

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed by measuring cytokine levels in treated cells. Results indicated a significant reduction in pro-inflammatory cytokines upon treatment with this compound:

| Cytokine | Control Level | Treated Level | % Reduction |

|---|---|---|---|

| TNF-alpha | 100 pg/mL | 40 pg/mL | 60% |

| IL-6 | 80 pg/mL | 30 pg/mL | 62.5% |

These findings support its use as an anti-inflammatory agent.

作用機序

The mechanism of action of 7,3’,4’,5’-Tetramethoxyflavanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential microbial enzymes.

類似化合物との比較

Similar Compounds

5,7,3’,4’-Tetramethoxyflavone: Another polymethoxyflavone with similar biological activities.

3-hydroxy-7,3’,4’,5’-tetramethoxyflavone: A hydroxylated derivative with enhanced antioxidant properties.

Uniqueness

7,3’,4’,5’-Tetramethoxyflavanone is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research .

生物活性

7,3',4',5'-Tetramethoxyflavanone (TMF) is a flavonoid compound recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of TMF, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

TMF is characterized by four methoxy groups attached to the flavanone backbone. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, allowing it to interact with various molecular targets in biological systems.

1. Anticancer Activity

TMF has been shown to exhibit significant anticancer effects across various cancer cell lines. For instance, studies indicate that TMF induces cell cycle arrest and apoptosis in cancer cells:

- Cell Cycle Arrest : TMF treatment resulted in G0/G1 phase arrest in glioma cells, indicating a potential mechanism for its anticancer effects. In one study, TMF concentrations ranging from 25 to 150 μM were tested, with increased G0/G1 phase populations observed at higher doses .

- Apoptosis Induction : TMF has been reported to induce apoptosis in MCF-7 breast cancer cells. At a concentration of 10 µg/mL, significant apoptotic effects were noted .

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| Glioma | 25-150 | G0/G1 Arrest |

| MCF-7 | 10 | 36% Apoptosis |

| A2780 (Ovarian) | 40 | Apoptosis at G2/M phase |

2. Anti-inflammatory Properties

TMF has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways:

- In vitro studies have shown that TMF can suppress the activation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses. This suppression leads to decreased production of interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2) .

| Inflammatory Marker | Effect of TMF |

|---|---|

| IL-8 | Decreased production |

| COX-2 | Inhibition |

3. Antioxidant Activity

TMF exhibits antioxidant properties that help mitigate oxidative stress, which is linked to various chronic diseases:

- Studies have indicated that TMF can protect cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. This activity is particularly relevant in neuroprotective contexts where oxidative stress plays a significant role .

Case Study 1: Anticancer Efficacy in Colorectal Cancer

A preclinical study investigated the effect of TMF on colorectal cancer models. The results showed that TMF significantly reduced tumor burden and proliferation while increasing apoptosis markers such as cleaved caspase-3. Notably, p53 expression was upregulated in tumor tissues treated with TMF, suggesting a mechanism for its tumor-suppressive effects .

Case Study 2: Neuroprotection Against Oxidative Stress

In another study focusing on neuroprotection, TMF was found to protect astrocytes from oxidative stress-induced damage by modulating signaling pathways involved in cell survival . This highlights its potential therapeutic applications in neurodegenerative diseases.

特性

IUPAC Name |

7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUKYQSRIQIJIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。